molecular formula C16H18N6OS B10997650 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B10997650
M. Wt: 342.4 g/mol
InChI Key: PZQBFDVFHBPTKH-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes : Unfortunately, detailed synthetic routes for this specific compound are scarce. similar imidazole-containing compounds have been synthesized using various methods.
    • Industrial Production : Industrial-scale production methods remain undisclosed, likely due to proprietary reasons.
  • Chemical Reactions Analysis

    • Reactivity : The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions : Specific reagents and conditions depend on the desired transformations.
    • Major Products : These would vary based on the specific reactions performed.
  • Scientific Research Applications

    • Chemistry : Investigate its coordination chemistry, ligand properties, and metal complex formation.
    • Biology : Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptors).
    • Medicine : Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
    • Industry : Consider applications in materials science or catalysis.
  • Mechanism of Action

    • Unfortunately, I couldn’t find direct information on this compound’s mechanism. understanding its structural features and potential targets would be crucial.
  • Comparison with Similar Compounds

    Remember that while this compound’s exact details are elusive, exploring related compounds can provide valuable insights

    Properties

    Molecular Formula

    C16H18N6OS

    Molecular Weight

    342.4 g/mol

    IUPAC Name

    N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

    InChI

    InChI=1S/C16H18N6OS/c1-8-14(9(2)22(3)21-8)11-7-12(20-19-11)15(23)18-16-17-10-5-4-6-13(10)24-16/h7H,4-6H2,1-3H3,(H,19,20)(H,17,18,23)

    InChI Key

    PZQBFDVFHBPTKH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=NC4=C(S3)CCC4

    Origin of Product

    United States

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